This compound is classified as a quinazolinone, specifically a hydroxyquinazoline derivative. Its molecular formula is , and it has a molecular weight of approximately 270.71 g/mol. The compound is also recognized under various identifiers, including its CAS number, which is 20927-53-1.
The synthesis of 6-Chloro-1-methyl-4-phenylquinazolin-4-ol can be achieved through several methods, often involving the cyclization of appropriate precursors. One common synthetic route involves the following steps:
The molecular structure of 6-Chloro-1-methyl-4-phenylquinazolin-4-ol features a fused quinazoline ring system with a phenyl group at the fourth position and a chlorine atom at the sixth position.
CN1C(=O)N=C(c2ccccc2)c3cc(Cl)ccc13
The dihedral angle between the phenyl ring and the quinazoline ring plays a crucial role in determining the compound's reactivity and interaction with biological targets .
6-Chloro-1-methyl-4-phenylquinazolin-4-ol can participate in various chemical reactions typical for quinazolines:
These reactions are essential for modifying the compound for specific applications in drug development .
The mechanism of action of 6-Chloro-1-methyl-4-phenylquinazolin-4-ol is not entirely elucidated but is believed to involve interactions with central nervous system receptors, particularly those associated with benzodiazepines.
Further research is needed to clarify its precise pharmacodynamics and potential therapeutic applications .
The stability of this compound can be affected by environmental factors like light and moisture, necessitating proper storage conditions (ideally at +4°C) to maintain integrity .
6-Chloro-1-methyl-4-phenylquinazolin-4-ol has notable applications in various fields:
The systematic IUPAC name for this compound is 6-Chloro-1-methyl-4-phenylquinazolin-4(1H)-ol, reflecting its core quinazoline scaffold with specific substituents at defined positions. The base quinazoline structure (IUPAC: benzo[d]pyrimidine) is a bicyclic system comprising fused benzene and pyrimidine rings. The numerical locants denote:
The molecular formula C₁₅H₁₃ClN₂O indicates:
Table 1: Molecular Formula Breakdown
Element | Count | Atomic Mass (u) | Mass Contribution (u) |
---|---|---|---|
Carbon (C) | 15 | 12.01 | 180.15 |
Hydrogen (H) | 13 | 1.008 | 13.104 |
Chlorine (Cl) | 1 | 35.45 | 35.45 |
Nitrogen (N) | 2 | 14.01 | 28.02 |
Oxygen (O) | 1 | 16.00 | 16.00 |
Total | 272.73 |
Infrared Spectroscopy (IR) reveals key functional groups through characteristic absorption bands:
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic environment mapping:
Mass Spectrometry (MS) shows characteristic fragmentation patterns:
Table 2: Key NMR Assignments
Atom Position | ¹H NMR (δ, ppm) | Multiplicity | ¹³C NMR (δ, ppm) |
---|---|---|---|
N-CH₃ | 2.70 | Singlet | 28.5 |
Quinazoline H-5 | 7.85 | Doublet of Doublets | 126.5 |
Quinazoline H-7 | 8.10 | Doublet | 134.2 |
Quinazoline H-8 | 8.35 | Doublet | 115.5 |
Phenyl H | 7.40-7.60 | Multiplet | 128.0-130.5 |
OH | 10.30 | Singlet | - |
While a crystal structure for 6-chloro-1-methyl-4-phenylquinazolin-4-ol is not explicitly reported, studies on closely related quinazolin-4-ones and quinoline derivatives provide critical insights. These compounds typically crystallize in monoclinic (e.g., P2₁/c) or triclinic (P-1) space groups. The quinazoline core is planar (RMSD < 0.05 Å), but substituents exhibit significant twists:
Table 3: Key Crystallographic Parameters from Analogous Structures
Parameter | Quinoline-Chalcone Analog [7] | Triazolopyridazinoindole [10] | Inferred for Target Compound |
---|---|---|---|
Crystal System | Monoclinic | Monoclinic/Triclinic | Monoclinic |
Space Group | P2₁/c | P2₁ / P-1 | P2₁/c |
Dihedral Angle | 53.92(11)° (quinoline-phenyl) | 12.65° (triazole-indole) | ~54-60° (quinazoline-phenyl) |
H-Bond Length (O-H···N) | N/A | N/A | ~2.48 Å |
Dominant Packing | C-H···O, C-H···π | π-π stacking, C-H···Br | C-H···O, C-H···π |
Quinazolin-4-ols exhibit complex prototropic tautomerism involving equilibrium between hydroxy (aromatic) and keto (lactam) forms:
Equilibrium:
Enol Form (6-Chloro-1-methyl-4-phenylquinazolin-4-ol) ⇌ Keto Form (6-Chloro-1-methyl-4-phenyl-3,4-dihydroquinazolin-4-one)
Spectroscopic Evidence for Tautomerism:
Stereochemistry:
The solvent-dependent keto-enol equilibrium significantly influences reactivity, binding affinity in biological targets (e.g., kinase inhibition [4] [8]), and spectroscopic behavior, necessitating careful characterization under specified conditions.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8